
Dofequidar
概要
説明
科学的研究の応用
Key Findings from Research Studies
-
Cancer Stem Cells (CSCs) Sensitization :
- Dofequidar has been shown to sensitize CSC-like side population (SP) cells to chemotherapeutic agents. In vitro studies demonstrated that this compound treatment significantly reduced the number of SP cells in various cancer cell lines, indicating its potential to target drug-resistant cell populations effectively .
- In Vivo Efficacy :
-
Clinical Trials :
- Phase III clinical trials have indicated that this compound may improve progression-free survival and overall survival rates in patients with breast cancer who had not undergone prior therapy when used in conjunction with standard chemotherapy regimens like cyclophosphamide, doxorubicin, and fluorouracil (CAF) .
Comprehensive Data Table
Case Studies
-
Breast Cancer Patients :
- A subgroup analysis from a Phase III trial indicated that patients receiving this compound alongside CAF exhibited a statistically significant improvement in progression-free survival compared to those receiving CAF alone. This highlights this compound's potential as an adjunct therapy in chemotherapy regimens for breast cancer .
- Xenograft Studies :
作用機序
ドフェキダーは、がん細胞からの細胞毒性薬の排出に関与するP-糖タンパク質エフラックスポンプを阻害することによって、その効果を発揮します。このポンプを阻害することで、ドフェキダーは化学療法剤の細胞内濃度を高め、それによって細胞毒性を高めます。 関与する分子標的には、P-糖タンパク質や多剤耐性関連タンパク質-1などのATP結合カセットトランスポーターが含まれます .
類似化合物:
ベラパミル: 多剤耐性を逆転させるために使用される別のP-糖タンパク質阻害剤。
キニーネ: 同様の特性を持つキノリン誘導体。
シクロスポリンA: P-糖タンパク質も阻害する免疫抑制剤.
ユニークさ: ドフェキダーは、P-糖タンパク質と多剤耐性関連タンパク質-1の両方を特異的に阻害するため、他の化合物と比較して多剤耐性を克服する上でより効果的です .
生化学分析
Biochemical Properties
Dofequidar plays a significant role in biochemical reactions, particularly in the context of multidrug resistance. It interacts with the transmembrane P-glycoprotein efflux pump (P-gp), binding competitively to the drug-binding site . This interaction is crucial in reversing P-glycoprotein (P-gp)-mediated MDR .
Cellular Effects
The effects of this compound on cells are primarily related to its ability to modulate multidrug resistance. By inhibiting the P-gp efflux pump, this compound increases the intracellular concentrations of cytotoxic drugs, thereby enhancing their cytotoxicity . This can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
This compound exerts its effects at the molecular level through its interaction with the P-gp efflux pump. It binds to the drug-binding site of the pump, blocking the efflux of cytotoxic compounds from the cell . This leads to an increase in intracellular drug concentrations, enhancing the cytotoxicity of these drugs .
Temporal Effects in Laboratory Settings
It is known that this compound has the potential to reverse the multidrug resistance phenotype in cells exposed to various chemotherapeutic agents .
Transport and Distribution
This compound is thought to be transported out of transformed cells by a mechanism similar to that used by cytotoxic drugs This suggests that it may interact with transporters or binding proteins involved in drug efflux
準備方法
合成ルートと反応条件: ドフェキダーは、キノリン誘導体を様々な試薬と反応させる多段階プロセスによって合成できます。
工業生産方法: ドフェキダーの工業生産には、高収率と高純度を保証するために、最適化された反応条件を用いた大規模合成が含まれます。 このプロセスには通常、最終生成物を分離するための結晶化やクロマトグラフィーなどの精製工程が含まれます .
化学反応の分析
反応の種類: ドフェキダーは、以下のものを含むいくつかの種類の化学反応を起こします。
酸化: ドフェキダーは、酸化されて様々な酸化誘導体を形成することができます。
還元: 還元反応はキノリンコアを修飾し、その生物活性を変化させることができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。
還元: 水素化ホウ素ナトリウムなどの還元剤が使用されます。
置換: 様々なハロゲン化剤と求核剤が使用されます.
主な生成物: これらの反応から生成される主な生成物には、ドフェキダーの酸化誘導体と還元誘導体、ならびに置換キノリン化合物があります .
4. 科学研究への応用
ドフェキダーは、以下のものを含む幅広い科学研究への応用があります。
化学: スフィンゴミエリンシンターゼの阻害とその脂質代謝への影響を研究するためのモデル化合物として使用されます。
生物学: がん細胞における多剤耐性を調節する役割について調査されています。
医学: その有効性を高めるために他の化学療法剤と組み合わせて、潜在的な補助療法として探求されています。
類似化合物との比較
Verapamil: Another P-glycoprotein inhibitor used to reverse multidrug resistance.
Quinidine: A quinoline derivative with similar properties.
Cyclosporine A: An immunosuppressant that also inhibits P-glycoprotein.
Uniqueness: Dofequidar is unique due to its specific inhibition of both P-glycoprotein and multidrug resistance-associated protein-1, making it more effective in overcoming multidrug resistance compared to other compounds .
生物活性
Dofequidar fumarate, also known as MS-209, is an orally active quinoline compound that has gained attention for its potential to reverse multidrug resistance (MDR) in cancer therapy. It primarily functions by inhibiting ATP-binding cassette (ABC) transporters, particularly ABCB1 (P-glycoprotein), ABCC1 (MDR-associated protein 1), and ABCG2 (breast cancer resistance protein, BCRP). These transporters are known to actively efflux chemotherapeutic agents from cancer cells, contributing to treatment failure and disease progression.
This compound's mechanism involves the following key actions:
- Inhibition of Drug Efflux : this compound inhibits the function of ABC transporters, thereby preventing the efflux of various anticancer drugs from cells. This action increases the intracellular concentration of chemotherapeutics, enhancing their efficacy against resistant cancer cells .
- Sensitization of Cancer Stem Cells (CSCs) : Research indicates that this compound specifically targets CSC-like side population (SP) cells, which are often responsible for tumor initiation and recurrence. By reducing the number of these cells, this compound may improve overall treatment outcomes .
Table 1: Summary of this compound's Biological Activity
Activity | Description |
---|---|
Target Transporters | ABCB1 (P-gp), ABCC1, ABCG2 (BCRP) |
Effect on Chemotherapy | Increases sensitivity to drugs like irinotecan and docetaxel |
Impact on CSCs | Reduces SP cell population and reverses MDR phenotype |
Clinical Trials | Phase III trials indicate improved progression-free survival in certain patients |
In Vitro Studies
In vitro studies have demonstrated that this compound effectively sensitizes various cancer cell lines by inhibiting drug efflux mechanisms. For instance:
- Cell Lines Tested : K562/BCRP and KB/BCRP cells showed significant resistance to chemotherapeutics. Treatment with this compound reversed this resistance in a dose-dependent manner .
- Mechanistic Insights : The inhibition of BCRP by this compound was confirmed through flow cytometry assays, which showed increased intracellular concentrations of Hoechst 33342 in treated cells compared to controls .
In Vivo Studies
This compound's efficacy has also been evaluated in animal models:
- Xenograft Models : Studies using xenografted SP cells demonstrated that combining this compound with irinotecan significantly reduced tumor growth compared to irinotecan alone. This suggests a potential for this compound to enhance the therapeutic index of existing chemotherapeutics .
Clinical Trials
Clinical evaluations have provided insights into this compound's effectiveness:
- Phase III Trial Results : Patients with breast cancer who received this compound alongside cyclophosphamide, doxorubicin, and fluorouracil showed improved progression-free survival rates compared to those who did not receive it. However, statistical significance was not achieved across all cohorts .
Case Studies
A multicenter case-control study highlighted the potential benefits of this compound in combination therapies. Notably:
特性
IUPAC Name |
1-[4-(2-hydroxy-3-quinolin-5-yloxypropyl)piperazin-1-yl]-2,2-diphenylethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31N3O3/c34-25(22-36-28-15-7-14-27-26(28)13-8-16-31-27)21-32-17-19-33(20-18-32)30(35)29(23-9-3-1-4-10-23)24-11-5-2-6-12-24/h1-16,25,29,34H,17-22H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLWUUPVJTLHYIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(COC2=CC=CC3=C2C=CC=N3)O)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10869781 | |
Record name | Dofequidar | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10869781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
481.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129716-58-1 | |
Record name | Dofequidar [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129716581 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dofequidar | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14067 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Dofequidar | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10869781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DOFEQUIDAR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0BJK6B565B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。